molecular formula C11H13F2N B1425763 N-(cyclobutylmethyl)-3,5-difluoroaniline CAS No. 1482794-63-7

N-(cyclobutylmethyl)-3,5-difluoroaniline

Cat. No. B1425763
M. Wt: 197.22 g/mol
InChI Key: PALSERDJCSVHNV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(cyclobutylmethyl)-3,5-difluoroaniline is involved in the synthesis of opioid agonists and partial opioid agonists. A study highlighted its use in the preparation of N-(cyclobutylmethyl)morphinans, which demonstrated partial opioid agonism and full opioid agonism in pharmacological evaluations (Schmidhammer, Burkard, & Eggstein-Aeppli, 1989).

Chemical Stability and Reactivity

Research into the stability and reactivity of cyclobutylmethyl cations, a core component of N-(cyclobutylmethyl)-3,5-difluoroaniline, has been significant. Studies have found that primary and secondary cyclobutylmethyl cations tend to rearrange into more stable forms in superacidic media (Prakash, Reddy, Rasul, Casanova, & Olah, 1998).

Derivative Synthesis and Analgesic Properties

The compound has been used in synthesizing a series of aminoacetic acid difluoroanilides with local anesthetic properties, demonstrating its versatility in derivative synthesis and biological activity (Gataullin et al., 1999).

Applications in Narcotic Antagonists

N-(cyclobutylmethyl)-3,5-difluoroaniline has been utilized in the development of narcotic antagonists. This includes research on morphinan-6-ones with varied agonist-narcotic antagonist properties, showcasing its application in developing compounds with potential therapeutic benefits (Polazzi, Kotick, Howes, & Bousquet, 1981).

Nephrotoxicity Studies

Studies on haloaniline-induced nephrotoxicity have included 3,5-difluoroaniline derivatives. These studies provide insights into the nephrotoxic effects of various haloaniline isomers, contributing to the understanding of the safety profiles of compounds (Hong, Anestis, Henderson, & Rankin, 2000).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(cyclobutylmethyl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALSERDJCSVHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclobutylmethyl)-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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